molecular formula C10H13NOS B1286739 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde CAS No. 893745-81-8

4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde

Cat. No.: B1286739
CAS No.: 893745-81-8
M. Wt: 195.28 g/mol
InChI Key: XVGJHCFLKVCPRK-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Versatile Scaffold for Biologically Active Compounds

4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde is of significant interest in medicinal chemistry due to the presence of the pyrrolidine ring, a five-membered nitrogen heterocycle. This structural element is crucial for designing novel biologically active compounds. The pyrrolidine ring enhances stereochemistry, facilitates exploration of pharmacophore space through sp3-hybridization, and increases three-dimensional coverage, contributing to diverse biological profiles in drug candidates. This versatility is evident in the development of compounds with target selectivity, including proline derivatives, highlighting the role of stereogenicity and spatial orientation of substituents in achieving specific biological activities (Li Petri et al., 2021).

Thiophene Analogues and Carcinogenicity Evaluation

Research into thiophene analogues, like this compound, includes evaluating their potential carcinogenicity. By synthesizing and testing thiophene analogues of known carcinogens, studies aim to understand their biological and chemical behavior, especially regarding their carcinogenic potential. This research is crucial for predicting the safety of new thiophene-containing compounds in therapeutic applications, ensuring they do not pose significant risks of eliciting tumors in vivo (Ashby et al., 1978).

Pharmacological Profile Improvement Through Stereochemistry

The structural analogs based on pyrrolidin-2-one pharmacophore, including those incorporating the thiophene unit, are scrutinized for their central nervous system (CNS) enhancing capabilities. By exploring the stereochemistry of these compounds, research has shown that the configuration of stereocenters directly influences their biological properties, underscoring the importance of selecting the most effective stereoisomer for therapeutic applications. Such studies contribute to a deeper understanding of how stereochemical variations in molecules like this compound can lead to improved pharmacological profiles (Veinberg et al., 2015).

Role in Synthetic Pathways and Catalysis

Compounds featuring the thiophene unit play a pivotal role in the synthesis of various heterocyclic compounds, serving as key intermediates in medicinal and pharmaceutical chemistry. The exploration of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, for instance, highlights the application of thiophene derivatives in creating complex molecules with potential therapeutic benefits. This research area underscores the compound's utility in developing novel synthetic methodologies and enhancing the efficiency of catalytic processes (Parmar et al., 2023).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary targets of 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde are currently unknown . This compound is a biochemical used for proteomics research

Mode of Action

The mode of action of this compound is not well-documented. As a biochemical, it likely interacts with its targets via binding to specific sites, leading to changes in the targets’ function. Without specific target information, the exact mode of action remains unclear .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s specific targets and mode of action.

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-7-10-5-9(8-13-10)6-11-3-1-2-4-11/h5,7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGJHCFLKVCPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602366
Record name 4-[(Pyrrolidin-1-yl)methyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893745-81-8
Record name 4-[(Pyrrolidin-1-yl)methyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.